(Z)-benzenesulfonylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium
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Overview
Description
(Z)-benzenesulfonylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a nitro group, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-benzenesulfonylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium typically involves multiple steps. One common method starts with the preparation of (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol . This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to form the desired compound . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-benzenesulfonylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions
Properties
IUPAC Name |
(Z)-benzenesulfonylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O7S/c1-11(2)21-8-12(9-22-11,15(17)18)14(16)13-23(19,20)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3/b14-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBHXWLPBVQGQH-YPKPFQOOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)([N+](=NS(=O)(=O)C2=CC=CC=C2)[O-])[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(CO1)(/[N+](=N/S(=O)(=O)C2=CC=CC=C2)/[O-])[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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